Chiral Purity: Specific Optical Rotation versus Enantiomer and Racemate
(R)-(-)-3-Methyl-2-butanol exhibits a specific optical rotation of −5° (neat), confirming its levorotatory nature . In contrast, its (S)-(+)-enantiomer has a rotation of +5° (neat), and the racemic mixture (±)-3-methyl-2-butanol has a rotation of 0° [1]. This property is the primary quantitative differentiator for confirming enantiopurity in procurement.
| Evidence Dimension | Specific Optical Rotation ([α]D, neat) |
|---|---|
| Target Compound Data | −5° |
| Comparator Or Baseline | (S)-(+)-3-methyl-2-butanol: +5°; Racemic mixture: 0° |
| Quantified Difference | Absolute difference of 10° between enantiomers; 5° difference from racemate. |
| Conditions | Neat liquid, typically measured at the sodium D-line (589 nm) and room temperature. |
Why This Matters
This quantitative difference is essential for verifying the enantiomeric purity of the procured material; any deviation from the expected −5° rotation indicates contamination by the unwanted enantiomer or incomplete resolution.
- [1] ChemLibreTexts. 5.8: Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds. LibreTexts Chemistry. View Source
